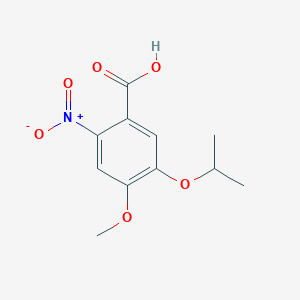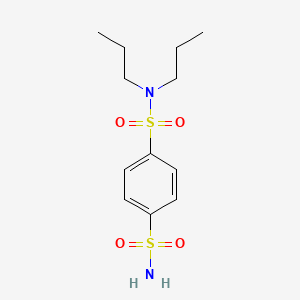
4-N,4-N-dipropylbenzene-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N,4-N-dipropylbenzene-1,4-disulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dipropylbenzene-1,4-disulfonamide can be achieved through several methods. One common approach involves the reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids. This reaction can be carried out both electrochemically and chemically. The electrochemical synthesis is performed in aqueous ethanol at pH 7.0, yielding pure N,N-diarylsulfonyl derivatives in 55-76% yield. The chemical synthesis, on the other hand, is conducted in water at pH 2.0, providing pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75-85% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-N,4-N-dipropylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene compounds. These products have diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-N,4-N-dipropylbenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and antioxidant activities.
Industry: It is used in the production of other sulfonamide derivatives and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-N,4-N-dipropylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of oxidative phosphorylation, it targets Complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased cytotoxicity in cancer cells . This mechanism makes it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-N,4-N-dipropylbenzene-1,4-disulfonamide include:
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
- Poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide)
- Benzene, 1,4-dipropyl-
Uniqueness
This compound is unique due to its specific structural features and the presence of two propyl groups attached to the benzene ring
Eigenschaften
Molekularformel |
C12H20N2O4S2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-N,4-N-dipropylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-9-14(10-4-2)20(17,18)12-7-5-11(6-8-12)19(13,15)16/h5-8H,3-4,9-10H2,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
WHARDBYXJGRLGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



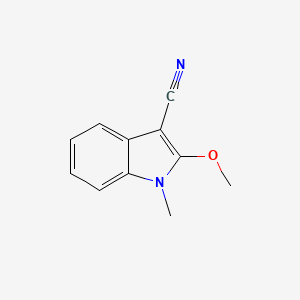

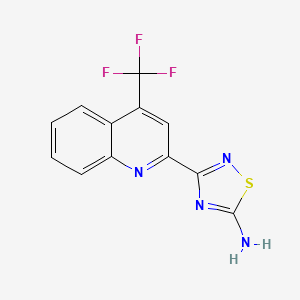
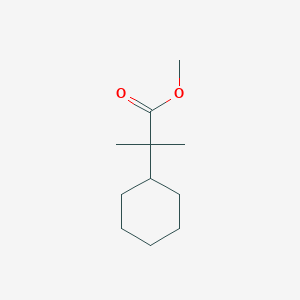


![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)
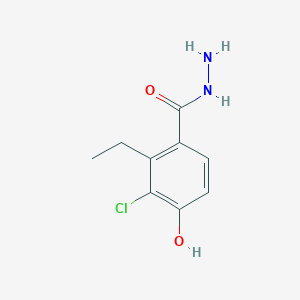
![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
